(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate
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Overview
Description
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate is an organic compound with the molecular formula C16H8N2O4 It is known for its unique structure, which includes two cyanobenzoyl groups connected by a peroxo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate typically involves the reaction of 4-cyanobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxo compound. The general reaction scheme is as follows:
4-Cyanobenzoyl chloride+H2O2→(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxo linkage can participate in oxidation reactions, potentially forming different oxidation products.
Reduction: Reduction of the peroxo group can lead to the formation of the corresponding diol.
Substitution: The cyanobenzoyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanobenzoyl groups under mild conditions.
Major Products Formed
Oxidation: Formation of various oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted cyanobenzoyl derivatives.
Scientific Research Applications
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon oxidation.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate involves its ability to undergo redox reactions. The peroxo linkage can participate in electron transfer processes, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, potentially leading to oxidative damage or signaling events.
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore with similar redox properties.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with a cyanobenzene core used in organic electronics.
Uniqueness
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate is unique due to its peroxo linkage, which imparts distinct redox properties. This makes it particularly useful in applications requiring controlled oxidation or reduction reactions.
Properties
CAS No. |
2246-51-7 |
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Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
(4-cyanobenzoyl) 4-cyanobenzenecarboperoxoate |
InChI |
InChI=1S/C16H8N2O4/c17-9-11-1-5-13(6-2-11)15(19)21-22-16(20)14-7-3-12(10-18)4-8-14/h1-8H |
InChI Key |
YCWCUVKUUFNSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)OOC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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